Neopentyl methacrylate

Catalog No.
S604427
CAS No.
2397-76-4
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl methacrylate

CAS Number

2397-76-4

Product Name

Neopentyl methacrylate

IUPAC Name

2,2-dimethylpropyl 2-methylprop-2-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3

InChI Key

OOHZIRUJZFRULE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C)(C)C

Synonyms

neopentyl methacrylate

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)C

The exact mass of the compound Neopentyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neopentyl methacrylate (NPMA) is a monofunctional acrylic monomer distinguished by its bulky, sterically hindering neopentyl ester group. This structural feature is central to its procurement value, as it imparts distinct thermal, mechanical, and chemical resistance properties to its corresponding homopolymers and copolymers. Unlike linear or less-branched alkyl methacrylates, the t-butyl group adjacent to the ester functionality in NPMA results in polymers with significantly altered characteristics, such as elevated glass transition temperatures and enhanced stability, making it a strategic choice for applications demanding performance beyond that of commodity methacrylates like methyl methacrylate (MMA) or butyl methacrylate (BMA).

Substituting Neopentyl methacrylate with more common analogs like methyl methacrylate (MMA) or isobutyl methacrylate (IBMA) is often unfeasible due to critical differences in the resulting polymer's performance profile. The unique neopentyl group provides significant steric hindrance around the ester linkage, which is directly responsible for a higher glass transition temperature (Tg) and superior resistance to hydrolytic and thermal degradation. For example, applications requiring a high service temperature or long-term durability in aqueous or chemically active environments cannot tolerate the lower thermal and hydrolytic stability of polymers derived from less bulky methacrylate monomers. This makes NPMA a necessary, non-interchangeable precursor for specific high-performance polymer formulations.

Superior Glass Transition Temperature for High-Temperature Applications

The bulky neopentyl group significantly restricts the rotational freedom of the polymer backbone, leading to a substantially higher glass transition temperature (Tg) compared to polymers made from less sterically hindered methacrylates. Poly(neopentyl methacrylate) (PNPMA) exhibits a Tg of 110 °C, which is higher than that of poly(isobutyl methacrylate) (PIBMA) at 53 °C and poly(methyl methacrylate) (PMMA) at 104-105 °C under comparable conditions.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data110 °C for Poly(neopentyl methacrylate)
Comparator Or BaselinePoly(isobutyl methacrylate): 53 °C; Poly(methyl methacrylate): 104-105 °C
Quantified Difference+5-6 °C vs. PMMA; +57 °C vs. PIBMA
ConditionsDetermined by Differential Scanning Calorimetry (DSC).

A higher Tg allows the resulting material to maintain its structural integrity and mechanical properties at elevated operational temperatures where materials like PIBMA would soften and fail.

Enhanced Hydrolytic Stability Due to Steric Shielding

The ester group in neopentyl methacrylate is sterically shielded by the adjacent quaternary carbon of the neopentyl group. This structure significantly inhibits the approach of water molecules and esterases, slowing down hydrolysis. While direct comparative rates for NPMA are not readily available, the principle is well-established in methacrylate chemistry where increased bulkiness of the alkyl group enhances hydrolytic stability. This contrasts with less hindered monomers like methyl methacrylate or 2-hydroxyethyl methacrylate (HEMA), whose polymers are known to be more susceptible to degradation in aqueous environments, a critical failure point in applications like dental resins and outdoor coatings.

Evidence DimensionHydrolytic Stability
Target Compound DataHigh (inferred from steric hindrance)
Comparator Or BaselineLower for less hindered methacrylates (e.g., MMA, HEMA)
Quantified DifferenceQualitatively higher resistance to ester hydrolysis
ConditionsAqueous or enzymatic environments, relevant to biomedical devices and coatings.

For applications requiring long-term performance in contact with moisture, such as dental composites or marine coatings, enhanced hydrolytic stability translates directly to longer service life and reduced material failure.

Distinct Thermal Degradation Pathway Compared to Other Branched Isomers

The thermal degradation mechanism of poly(alkyl methacrylates) is highly dependent on the structure of the ester group. Poly(iso-butyl methacrylate), which has β-hydrogens on its ester substituent, degrades via a combination of depolymerization and de-esterification. In contrast, poly(neopentyl methacrylate), which lacks β-hydrogens, is expected to degrade primarily via depolymerization, similar to PMMA. This cleaner degradation to monomer can be advantageous in processes like polymer recycling or in applications where the formation of acidic byproducts (from de-esterification) is detrimental.

Evidence DimensionThermal Degradation Mechanism
Target Compound DataPrimarily depolymerization (inferred due to lack of β-hydrogens)
Comparator Or BaselinePoly(iso-butyl methacrylate) and Poly(sec-butyl methacrylate): Combined depolymerization and de-esterification
Quantified DifferenceDifferent degradation pathway and byproducts
ConditionsNon-oxidative thermal degradation at elevated temperatures (>240 °C).

Predictable, clean degradation to monomer simplifies processing at high temperatures, improves recyclability, and prevents the formation of corrosive byproducts that can damage equipment or compromise material integrity.

High-Temperature Resistant Coatings and Binders

Due to the high glass transition temperature (110 °C) of its homopolymer, NPMA is a strategic choice for formulating specialty coatings, adhesives, and binders that must maintain mechanical strength and hardness at service temperatures exceeding those suitable for common acrylics like poly(isobutyl methacrylate).

Durable and Hydrolytically Stable Dental and Biomedical Composites

The sterically hindered ester group provides enhanced resistance to chemical and enzymatic hydrolysis. This makes NPMA a valuable comonomer for dental resins, bone cements, and other biomedical devices where long-term stability in an aqueous, biological environment is a critical performance requirement.

Precursor for Specialty Copolymers with Controlled Thermal Properties

As a comonomer, NPMA can be used to precisely tune the glass transition temperature of copolymers upwards. Its distinct reactivity allows for the synthesis of polymers with tailored thermal and mechanical profiles for applications ranging from optical plastics to advanced engineering materials.

Component for Clean-Degrading Sacrificial or Recyclable Polymers

The thermal degradation pathway, which favors clean depolymerization back to the monomer, makes NPMA suitable for creating sacrificial layers in microelectronics manufacturing or for developing polymers designed for chemical recycling, avoiding the complex byproduct mixtures seen with other branched methacrylates.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2397-76-4

Wikipedia

Neopentyl methacrylate

Dates

Last modified: 08-15-2023

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